N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound is a pyrimidine-based acetamide derivative featuring a 2-chlorobenzyl group and a 3-methylpiperidin-1-yl substituent. Its molecular formula is C₉₁H₂₄ClN₄O₂ (molecular weight: 415.9 g/mol). The structural components include:
- Pyrimidin-4-yloxy core: A 6-methylpyrimidine ring with a 3-methylpiperidin-1-yl group at position 2.
- Acetamide linker: Connects the pyrimidine core to the 2-chlorobenzyl group.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-14-6-5-9-25(12-14)20-23-15(2)10-19(24-20)27-13-18(26)22-11-16-7-3-4-8-17(16)21/h3-4,7-8,10,14H,5-6,9,11-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKSCWFXSWTQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226439-84-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores various aspects of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, and it has a molecular weight of 388.9 g/mol. The compound features a chlorobenzyl moiety linked to a pyrimidine derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 388.9 g/mol |
| CAS Number | 1226439-84-4 |
Antitumor Activity
Research on related pyrimidine derivatives has indicated significant antitumor activity. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Study : A study involving pyrimidine derivatives demonstrated their efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the activation of caspases leading to programmed cell death .
Antimicrobial Activity
Compounds structurally related to this compound have exhibited broad-spectrum antimicrobial properties.
Research Findings :
A recent investigation into similar compounds found that they displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low µg/mL range .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Induction of apoptosis in cancer cells |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the aromatic ring and pyrimidine core, influencing molecular weight, solubility, and bioactivity.
Table 1: Structural and Physical Comparison
Key Observations:
Substituent Effects on Molecular Weight :
- Replacement of chlorine with bromine (L868-0943 vs. target) increases molecular weight by ~13 g/mol due to bromine’s higher atomic mass .
- The 5-chloro-2-methylphenyl group in L868-0252 reduces molecular weight compared to the target’s 2-chlorobenzyl group, likely due to fewer carbon atoms .
Impact of Heterocyclic Substituents :
- The 3-methylpiperidin-1-yl group in the target and analogs may enhance solubility compared to bulkier groups like 2-isopropyl (as in III-9) .
- III-9’s oily state contrasts with the solid analogs, suggesting reduced crystallinity due to the allyl and isopropyl groups .
Synthesis and Availability :
Functional Group Analysis and Bioactivity Implications
- Aromatic Ring Modifications: The 2-chlorobenzyl group (target) may enhance lipophilicity compared to 4-bromophenyl (L868-0943), influencing membrane permeability .
Pyrimidine Core Variations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
